molecular formula C11H10F3NO3S B2390433 methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate CAS No. 882747-69-5

methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate

Cat. No. B2390433
CAS RN: 882747-69-5
M. Wt: 293.26
InChI Key: SZFMNVMLLCWMSJ-WAYWQWQTSA-N
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Description

Methyl 3-amino-2-thiophenecarboxylate is a chemical compound with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol . It is a fine crystalline powder with a beige to beige-brown color .


Synthesis Analysis

Methyl 3-amino-2-thiophenecarboxylate can react with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .


Molecular Structure Analysis

The InChI Key for methyl 3-amino-2-thiophenecarboxylate is TWEQNZZOOFKOER-UHFFFAOYSA-N . The SMILES string representation is COC(=O)C1=C(N)C=CS1 .


Chemical Reactions Analysis

As mentioned earlier, this compound can react with hydrazonoyl chlorides in the presence of triethylamine .


Physical And Chemical Properties Analysis

This compound has a melting point of 66°C to 67°C and a boiling point of 100°C to 102°C at 0.1mmHg . It has a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Safety and Hazards

Methyl 3-amino-2-thiophenecarboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3S/c1-6(5-8(16)11(12,13)14)15-7-3-4-19-9(7)10(17)18-2/h3-5,15H,1-2H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFMNVMLLCWMSJ-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/NC1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate

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